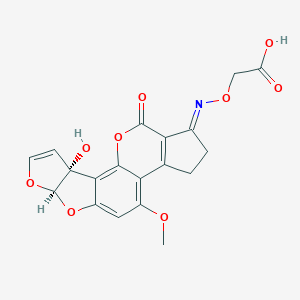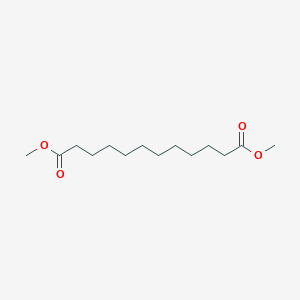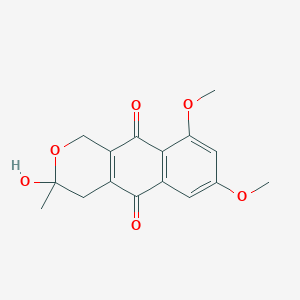![molecular formula C34H27P B161772 [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane CAS No. 137769-32-5](/img/structure/B161772.png)
[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane: is a complex organic compound that belongs to the class of phosphane derivatives This compound is characterized by the presence of two naphthalene rings substituted with an ethyl group and a diphenylphosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane typically involves multi-step organic reactions. One common approach is the reaction of 2-naphthol with ethyl bromide to introduce the ethyl group, followed by the formation of the diphenylphosphane moiety through a phosphination reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane moiety to phosphine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and solvents like chloroform.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane: has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems and enzyme interactions.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane exerts its effects involves its interaction with molecular targets such as metal ions and enzymes. The phosphane moiety can coordinate with metal centers, influencing catalytic activity and reaction pathways. Additionally, the aromatic rings can participate in π-π interactions and hydrogen bonding, affecting the compound’s behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(2-Hydroxy-naphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane
- [1-(2-Methyl-naphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane
Uniqueness
- The presence of the ethyl group in [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane provides unique steric and electronic properties compared to its analogs.
- The compound’s ability to undergo specific reactions and form stable complexes with metal ions distinguishes it from similar phosphane derivatives .
Eigenschaften
IUPAC Name |
[1-(2-ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27P/c1-2-25-21-22-26-13-9-11-19-30(26)33(25)34-31-20-12-10-14-27(31)23-24-32(34)35(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-24H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFIEOFLBKFXKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439132 |
Source


|
| Record name | (2'-Ethyl[1,1'-binaphthalen]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137769-32-5 |
Source


|
| Record name | (2'-Ethyl[1,1'-binaphthalen]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
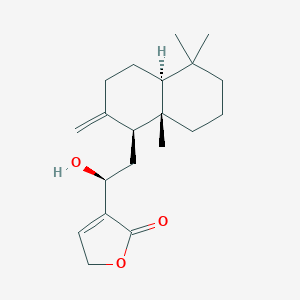
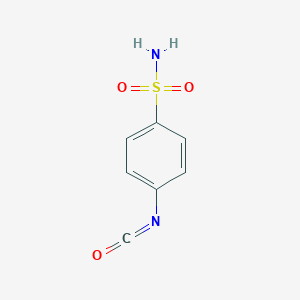


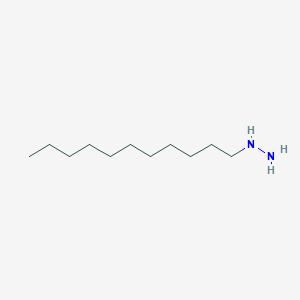

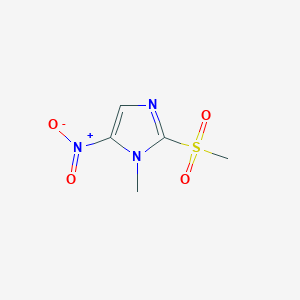
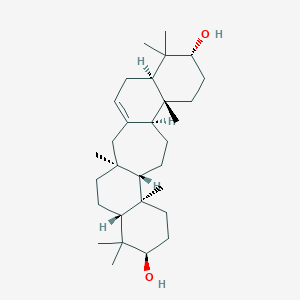
![benzyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B161711.png)

